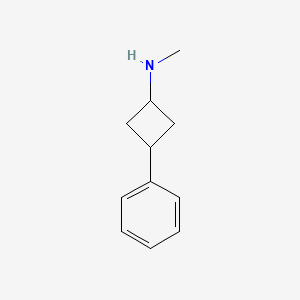

N-methyl-3-phenylcyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQSJCHKKZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155638-67-7, 2230789-86-1 | |

| Record name | N-methyl-3-phenylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-N-methyl-3-phenylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N Methyl 3 Phenylcyclobutan 1 Amine and Its Analogues

Stereocontrolled Synthesis of Cyclobutane (B1203170) Derivatives

The construction of the cyclobutane core is a fundamental challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.govmasterorganicchemistry.com Over the years, various methodologies have been developed to address this, with a strong emphasis on controlling the stereochemistry of the substituents on the ring. nih.gov

Approaches to Cyclobutane Ring Construction

The formation of the cyclobutane skeleton can be achieved through several key synthetic transformations, including cycloaddition reactions, ring expansions, and ring contractions. nih.govntu.ac.ukchemistryviews.orgharvard.edu

[2+2] Cycloaddition Reactions: This is one of the most common methods for synthesizing cyclobutane rings. ntu.ac.uk It involves the reaction of two alkene components to form the four-membered ring. organic-chemistry.org Photochemical [2+2] cycloadditions, in particular, have been widely used. nih.govyoutube.com For instance, the use of chiral hydrogen-bonding templates can direct the stereochemistry of these reactions, leading to high enantioselectivity. nih.gov Additionally, visible light-mediated [2+2] heterodimerization of dissimilar acyclic enones using a ruthenium(II) photocatalyst can produce a diverse range of unsymmetrical cyclobutane structures with excellent diastereoselectivities. organic-chemistry.org Cross-photoreactions (CPR) have also been developed to generate cyclobutane rings with four different substituents. researchgate.netresearchgate.net

Ring Contraction of Pyrrolidines: A novel approach involves the contraction of readily accessible pyrrolidine (B122466) derivatives to form multisubstituted cyclobutanes. chemistryviews.orgnih.govacs.org This method, which can be mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion process and a 1,4-biradical intermediate. ntu.ac.uknih.gov A key advantage of this strategy is that the stereochemistry of the resulting cyclobutane is often not dictated by the stereochemistry at the β-position of the starting pyrrolidine, allowing for access to different diastereomers. nih.govacs.org

Ring Expansion of Cyclopropanes: Gold(I)-catalyzed ring expansion of alkynyl cyclopropanols represents another strategy to access cyclobutane systems. harvard.edu

Cascade Reactions: Intramolecular Michael-aldol reactions of certain unsaturated esters can lead to the formation of bicyclic systems containing a cyclobutane ring. u-fukui.ac.jp

Strategies for Stereochemical Control in Cyclobutane Synthesis

Achieving the desired stereochemistry in cyclobutane synthesis is paramount, and several strategies have been developed to this end.

Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can effectively control the stereochemical outcome of the cyclobutane-forming reaction. For example, a dioxolane chiral auxiliary has been used to control the stereochemistry of a fused cyclobutanone (B123998) with high diastereoselectivity (>95% de). nih.gov

Organocatalysis and Biocatalysis: The development of organo- and biocatalyzed approaches has provided eco-friendly methods for the enantiocontrolled synthesis of cyclobutane-containing molecules. researchgate.net For example, L-threonine and L-tryptophan have been used as catalysts in aldol (B89426) reactions of hydroxycyclobutanones with aromatic aldehydes to afford stereoselective products. researchgate.net

Substrate-Controlled Synthesis: The inherent stereochemistry of a substrate can direct the formation of a specific diastereomer. For instance, the diastereoselective formation of cyclobutanes from pyrrolidine contraction is not always dependent on the stereochemistry of the starting material, providing a versatile route to various stereoisomers. nih.govacs.org

C-H Functionalization: An unconventional approach utilizes C-H functionalization logic. This strategy views a carbonyl group on the cyclobutane ring as a latent directing group for the controlled, sequential installation of substituents, such as aryl groups. acs.org This method has been successfully applied in the synthesis of natural products like the piperarborenines. acs.org

Table 1: Comparison of Cyclobutane Ring Construction Methods

| Method | Description | Key Features | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Reaction of two alkene units to form a four-membered ring. | Widely applicable, can be photochemically or catalytically induced. | nih.govntu.ac.ukorganic-chemistry.org |

| Ring Contraction of Pyrrolidines | Conversion of pyrrolidines to cyclobutanes via nitrogen extrusion. | Stereospecific, allows access to multiple diastereomers. | chemistryviews.orgnih.govacs.org |

| Ring Expansion of Cyclopropanes | Gold(I)-catalyzed expansion of alkynyl cyclopropanols. | Provides access to functionalized cyclobutanes. | harvard.edu |

| Cascade Reactions | Intramolecular Michael-aldol reactions forming bicyclic systems. | Forms fused cyclobutane ring systems. | u-fukui.ac.jp |

Amination Reactions in Cyclobutane Systems

Once the cyclobutane core is constructed, the next critical step is the introduction of the amine functionality, followed by N-methylation to yield the target compound, N-methyl-3-phenylcyclobutan-1-amine.

Introduction of the Amine Functionality

The introduction of an amine group onto a cyclobutane ring can be achieved through various synthetic transformations. One common strategy involves the reduction of a corresponding oxime or the reductive amination of a cyclobutanone. For instance, 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, can be synthesized from o-flurobenzaldehyde through a series of steps including oximation and subsequent reduction. researchgate.net While methods using NiCl₂-NaBH₄ for the reduction of the oxime have been reported, they often result in impurities and environmental concerns. researchgate.net Catalytic hydrogenation offers a more environmentally friendly alternative with a high yield. researchgate.net

Another approach involves the direct amination of a pre-functionalized cyclobutane. For example, 2-azametallacyclobutanes have been explored as intermediates in amination reactions. researchgate.net

N-Methylation Strategies and Their Variants

N-methylated amines are prevalent in many biologically active compounds and pharmaceuticals. nih.gov The selective N-methylation of a primary amine to a secondary amine without over-methylation to the tertiary amine can be challenging. rsc.org

Traditional Methods: Classical methods for N-methylation often employ methylating agents like methyl iodide or dimethyl sulfate. nih.gov However, these reagents are often toxic. nih.gov

Reductive Amination: A widely used and more sustainable approach is reductive amination using formaldehyde (B43269) as the C1 source. nih.govnih.gov This method can be catalyzed by various transition metals. For example, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be effective for the N-methylation of a broad spectrum of amines. nih.gov Copper hydride (CuH) complexes have also been developed for the N-methylation of aromatic and aliphatic amines using paraformaldehyde under mild conditions. nih.gov

Other Methylating Agents: Other methylating agents such as methanol (B129727), dimethyl carbonate, and formic acid have also been utilized. rsc.orgnih.gov For instance, N-methylation of amines with methanol can be achieved at room temperature using a silver-loaded titanium dioxide (Ag/TiO₂) photocatalyst under UV-vis light irradiation. deepdyve.com

Stepwise Procedures: For more complex molecules, such as peptides, a three-step procedure for N-methylation on a solid support has been developed, which involves sulfonylation, methylation, and desulfonylation. acs.org

Table 2: N-Methylation Reagents and Catalysts

| Methylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Formaldehyde/Paraformaldehyde | Ru/C, CuH complexes, Raney Ni, Pd/C | Green and efficient C1 source. | nih.govnih.gov |

| Methanol | Ag/TiO₂ photocatalyst, UV-vis light | Room temperature reaction. | deepdyve.com |

| Methyl Iodide/Dimethyl Sulfate | Traditional method | Often toxic reagents. | nih.gov |

| Dimethyl Carbonate | - | Alternative methylating agent. | rsc.orgnih.gov |

| Formic Acid | - | Used in reductive amination (Eschweiler-Clarke). | rsc.orgnih.gov |

Advanced Synthetic Transformations Involving Cyclobutane Derivatives

The strained nature of the cyclobutane ring makes it a versatile synthetic intermediate that can undergo a variety of transformations, including ring-opening, ring-expansion, and functional group interconversions. nih.govresearchgate.net

Ring-Opening Reactions: The selective cleavage of a cyclobutane bond can be a powerful tool in synthesis, leading to the formation of acyclic compounds. nih.gov These reactions can be initiated under various conditions, including acidic or basic media, thermolysis, or photolysis. researchgate.net

Ring-Expansion Reactions: Cyclobutane derivatives can be transformed into larger ring systems. For example, the α-functionalization of cyclobutanones, often involving organometallic or metal-catalyzed reactions, can be a prelude to ring expansion. researchgate.net

Functionalization of the Cyclobutane Ring: The direct functionalization of the cyclobutane ring allows for the introduction of various substituents. Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can provide a range of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org C–H functionalization strategies have also emerged as a powerful method for the direct introduction of aryl groups onto the cyclobutane core. acs.org

C-C Single Bond Cleavage and Functionalization Methodologies

The activation and cleavage of carbon-carbon single bonds present a powerful, albeit challenging, strategy for the synthesis and functionalization of complex cyclic systems like cyclobutanes. acs.org Transition-metal-catalyzed reactions have emerged as a key tool in this field, enabling the transformation of strained ring systems into more elaborate structures.

Rhodium-catalyzed C-C bond activation of benzocyclobutenones has been demonstrated as an effective method for creating complex polycyclic scaffolds. nih.govnih.gov In these reactions, a rhodium(I) catalyst inserts into the C-C bond between the carbonyl carbon and the α-carbon of the cyclobutanone ring. acs.org This process generates a reactive rhodacyclopentanone intermediate that can undergo further reactions. For instance, a rhodium(I)-catalyzed carboacylation/aromatization cascade of benzocyclobutenones has been developed to synthesize multisubstituted benzofurans. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of C-C bond cleavage in functionalizing cyclobutanone precursors. Similarly, rhodium-catalyzed decarbonylative spirocyclization of benzocyclobutenones with trisubstituted cyclic olefins showcases the versatility of C-C activation for constructing spirocyclic systems. nih.gov

Another significant approach involves the use of samarium(II) iodide (SmI₂), a powerful single-electron reducing agent, to mediate C-C bond cleavage. nih.govresearchgate.net SmI₂ has been extensively used in the total synthesis of natural products, often for reductive coupling reactions. researchgate.netrsc.orgresearchgate.net Its application in cleaving strained C-C bonds, such as those in cyclopropanes, has been documented in complex syntheses. nih.gov For example, a SmI₂-mediated cyclopropane (B1198618) fragmentation was a key step in the total synthesis of Taxol®. nih.gov This reagent's ability to induce fragmentation and subsequent C-C bond formation offers a potential pathway for the ring-opening and functionalization of cyclobutane precursors. acs.org

| Catalyst/Reagent | Substrate Type | Transformation | Key Feature |

| Rhodium(I) | Benzocyclobutenone | Carboacylation/Aromatization | Regioselective C-C activation to form benzofurans. nih.gov |

| Rhodium(I) | Benzocyclobutenone | Decarbonylative Spirocyclization | Formation of all-carbon spirocenters via C-C cleavage. nih.gov |

| Samarium(II) Iodide (SmI₂) | Cyclopropane-containing intermediate | Cyclopropane Fragmentation | Installation of functional groups via ring cleavage. nih.gov |

Nucleophilic Substitution Reactions in Cycloketone Systems

Nucleophilic substitution is a fundamental reaction in organic synthesis for introducing nitrogen-containing functional groups. libretexts.orgfishersci.co.ukyoutube.com In the context of synthesizing this compound, the precursor 3-phenylcyclobutanone (B1345705) is a logical starting point. ontosight.ai The carbonyl group of the cyclobutanone can be converted to an amine through reductive amination. This process typically involves the reaction of the ketone with an amine (in this case, methylamine) to form an intermediate imine or enamine, which is then reduced to the final amine.

The conversion of a secondary amine to a tertiary amine is also a nucleophilic substitution process. youtube.com Various methods exist for amine synthesis, including the reaction of alkyl halides with ammonia (B1221849) or amines. libretexts.org However, these reactions can sometimes lead to multiple alkylations, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nitrogen source, offers a way to form primary amines more cleanly. libretexts.org For the synthesis of this compound, a direct reductive amination of 3-phenylcyclobutanone with methylamine (B109427) is a more direct approach.

Favorskii Rearrangement in Cycloketone Chemistry

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that typically leads to carboxylic acid derivatives. wikipedia.orgnrochemistry.comyoutube.comddugu.ac.innumberanalytics.com A key feature of this rearrangement when applied to cyclic α-halo ketones is the contraction of the ring. wikipedia.orgnrochemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgnumberanalytics.com

If an amine is used as the base/nucleophile, the Favorskii rearrangement can yield an amide. wikipedia.orgddugu.ac.in For instance, treating an α-halocyclopentanone with an amine could, in principle, lead to a cyclobutanecarboxamide. This amide could then be a precursor to a cyclobutylamine. While the Favorskii rearrangement is well-established for ring contraction to produce carboxylic acids and esters, its direct application for the synthesis of cyclobutylamines from larger ring ketones is less commonly documented in the context of this compound synthesis. The reaction is known to be regio- and stereoselective. nrochemistry.com

| Reaction | Substrate | Reagent/Conditions | Product Type | Key Feature |

| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., alkoxide, amine) | Carboxylic Acid Derivative (acid, ester, or amide) | Ring contraction in cyclic systems. wikipedia.orgnrochemistry.com |

Design and Synthesis of this compound Analogues

The development of synthetic routes to analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. This involves modifying the core structure by introducing different substituents or altering the substitution pattern.

The synthesis of structurally related cyclobutyl amines often leverages modern synthetic methodologies that allow for the construction of the cyclobutane ring with desired substitution patterns. A powerful strategy involves the strain-release reactions of bicyclo[1.1.0]butanes (BCBs). chemrxiv.orgchemrxiv.orgchinesechemsoc.orgacs.orgrsc.org Lewis acid-catalyzed reactions of BCBs have been developed to produce a variety of cyclobutane derivatives. chemrxiv.orgchemrxiv.orgacs.orgrsc.org

For example, a divergent synthesis of cyclobutyl and biscyclobutenyl amines has been achieved through the Lewis acid-catalyzed reaction of BCB ketones and esters with triazinanes. chemrxiv.orgchemrxiv.org The reaction of BCB ketones yields cis-cyclobutyl diamines after a cycloaddition/ring-opening sequence. chemrxiv.orgchemrxiv.org This method provides stereocontrolled access to medicinally relevant cyclobutyl amine scaffolds. acs.org

The synthesis of 1,3-disubstituted cyclobutanes is of particular interest as these structures are often used as conformationally restricted isosteres of propyl or aryl groups in drug candidates. researchgate.netnih.govnih.govresearchgate.net Methods such as [2+2] cycloadditions of allenoates with terminal alkenes provide rapid access to 1,3-substituted cyclobutanes with functional handles for further elaboration. nih.govorganic-chemistry.org

The creation of chemical libraries of functionalized cyclobutane derivatives is essential for high-throughput screening and drug discovery programs. sci-hub.ru The synthetic methods must be robust, scalable, and amenable to the introduction of diverse functional groups.

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. acs.org The synthesis of trifluoromethyl-substituted analogues of tert-butyl amine, where a CF₃-cyclobutyl group replaces the tert-butyl group, has been reported. acs.org This involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride. acs.org Trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid have also been synthesized, highlighting the accessibility of fluorinated cyclobutane building blocks. enamine.netnih.govrsc.orgorganic-chemistry.org

Libraries of functionalized cyclopropanes and oxiranes have been synthesized using ionic liquids, demonstrating a facile approach to generating diverse small molecules. sci-hub.ru Similar principles can be applied to the synthesis of cyclobutane libraries. The development of modular strategies, such as the "cycloaddition/ring-opening" of BCBs, allows for the creation of diverse cyclobutylamines by varying the starting materials. chemrxiv.orgchemrxiv.orgacs.org

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Product Class | Relevance |

| Strain-Release Amination | Bicyclo[1.1.0]butane (BCB) Ketones | Lewis Acid (e.g., B(C₆F₅)₃), Triazinanes | cis-Cyclobutyl Diamines | Stereocontrolled synthesis of medicinally relevant amines. chemrxiv.orgchemrxiv.orgacs.org |

| [2+2] Cycloaddition | Terminal Alkenes, Allenoates | Lewis Acid (e.g., EtAlCl₂) | 1,3-Disubstituted Cyclobutanes | Rapid access to conformationally restricted analogues. nih.govorganic-chemistry.org |

| Fluorination | Cyclobutylcarboxylic Acids | Sulfur Tetrafluoride (SF₄) | Trifluoromethyl Cyclobutanes | Modulation of physicochemical properties for drug design. acs.orgenamine.net |

Advanced Spectroscopic and Analytical Characterization Techniques in Cyclobutane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-methyl-3-phenylcyclobutan-1-amine, the spectrum would display characteristic signals for the aromatic, cyclobutyl, and N-methyl protons. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.15-7.35 ppm). The protons on the cyclobutane (B1203170) ring would produce complex multiplets in the aliphatic region due to their diastereotopic nature and spin-spin coupling. The methine proton (CH-N) and the phenyl-substituted methine proton (CH-Ph) would resonate at distinct chemical shifts. The N-methyl group would be expected to produce a sharp singlet, while the N-H proton signal would also be present, though its chemical shift can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.15 - 7.35 | Multiplet | 5H |

| Cyclobutane Methine (CH-N) | ~3.0 - 3.5 | Multiplet | 1H |

| Cyclobutane Methine (CH-Ph) | ~2.8 - 3.3 | Multiplet | 1H |

| Cyclobutane Methylene (CH₂) | ~1.8 - 2.5 | Multiplet | 4H |

| N-Methyl (N-CH₃) | ~2.4 | Singlet | 3H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The phenyl group would show multiple signals in the aromatic region (δ 125-145 ppm), including a quaternary carbon signal. The carbons of the cyclobutane ring would appear in the aliphatic region, with their specific shifts influenced by the substituents. The carbon attached to the nitrogen atom (CH-N) would be found in the typical range for amines (δ 40-65 ppm). libretexts.orgwisc.edu The N-methyl carbon would resonate at a higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (Quaternary C) | 140 - 145 |

| Phenyl (CH) | 125 - 130 |

| Cyclobutane (CH-N) | 50 - 65 |

| Cyclobutane (CH-Ph) | 40 - 50 |

| Cyclobutane (CH₂) | 30 - 40 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the molecule's conformation and configuration, including the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.

While no specific experimental X-ray crystallographic data for this compound has been reported in the surveyed literature, the technique has been successfully applied to other complex amine derivatives. researchgate.netresearchgate.net A successful analysis would yield the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, providing an exact model of the molecule's solid-state structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. The molecular formula for this compound is C₁₁H₁₅N, corresponding to a monoisotopic mass of approximately 161.12 Da. uni.lu

Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions. For an amine, the molecular ion peak is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.org The dominant fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₁₅N]⁺ | 161 | Molecular Ion (M⁺) |

| [C₄H₈N]⁺ | 70 | Result of alpha-cleavage, loss of phenylcyclopropyl radical |

| [C₉H₁₀]⁺ | 118 | Result of cleavage leading to a styrene-like fragment |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This makes it highly effective for confirming the molecular weight of a compound. For this compound, the primary ion observed would be at an m/z corresponding to its molecular mass plus the mass of a proton. Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu

Table 4: Predicted ESI Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 162.12773 |

| [M+Na]⁺ | 184.10967 |

| [M+K]⁺ | 200.08361 |

Data sourced from predicted values. uni.lu

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the subsequent assessment of its analytical purity. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC):

Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption on standard GC columns. labrulez.comvt.edu To mitigate these issues, specialized base-deactivated columns are often employed. shopshimadzu.com For this compound, a non-polar or medium-polarity capillary column would likely be suitable. Given the secondary amine functionality, derivatization, such as acylation, may be employed to improve peak shape and thermal stability. researchgate.net

A typical GC method for a related compound, 1-methyl-3-phenylpropylamine, involves its conversion to an N-TFA (trifluoroacetyl) derivative, which is then analyzed on a chiral column to separate enantiomers. A similar approach could be adopted for this compound if chiral separation is required.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of this compound, offering the advantage of room-temperature analysis which avoids potential thermal degradation. Reversed-phase HPLC, with a C8 or C18 column, is a common choice for the separation of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of a small amount of a tailing suppressor, such as triethylamine, in the mobile phase can improve peak symmetry for the amine.

For the purification of this compound, preparative HPLC using similar column and mobile phase conditions at a larger scale can be employed.

Illustrative Chromatographic Data:

| Technique | Parameter | Typical Condition/Value |

|---|---|---|

| GC-FID | Column | Base-deactivated, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C | |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | |

| Detector Temperature | 300 °C | |

| RP-HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 7.0) (60:40 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, and aliphatic cyclobutane structure.

The key diagnostic absorptions would include:

N-H Stretch: As a secondary amine, a single, relatively weak absorption band is expected in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane and methyl groups will be observed just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretches: The presence of the phenyl group will give rise to several absorption bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: The C-N stretching vibration for an aliphatic-aromatic amine is expected in the 1250-1020 cm⁻¹ range.

N-H Bend: A bending vibration for the N-H group may be observed around 1500-1600 cm⁻¹, though it can sometimes be weak. libretexts.org

For a closely related compound, N-methyl-3,3-diphenylpropan-1-amine, the IR spectrum shows a prominent N-H stretch at 2931 cm⁻¹. rsc.org

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (cyclobutane, methyl) | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

| N-H | Bend | 1500 - 1600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The interaction of the nitrogen lone pair with the aromatic pi-system can influence the absorption maxima.

Simple alkylamines absorb in the far UV region, which is often of limited diagnostic value. libretexts.org However, in arylamines, the lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, shifting the absorption to longer wavelengths. libretexts.org For instance, benzene (B151609) exhibits a maximum absorption (λmax) around 256 nm, whereas aniline's λmax is shifted to approximately 280 nm. libretexts.org

For this compound, the primary chromophore is the phenyl group. The presence of the N-methylcyclobutylamino substituent is expected to cause a bathochromic (red) shift in the UV absorption compared to unsubstituted benzene. The spectrum would likely show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 260-280 nm, characteristic of substituted benzenes. The exact position and intensity of these bands would be influenced by the solvent used for the analysis.

Expected UV-Vis Absorption Data for this compound (in Ethanol):

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (E-band) | ~210 | ~8,000 |

| π → π* (B-band) | ~265 | ~300 |

Theoretical and Computational Investigations of N Methyl 3 Phenylcyclobutan 1 Amine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. aun.edu.egnih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly used to predict molecular geometries, electronic structures, and vibrational frequencies. aun.edu.egresearchgate.net These calculations are typically performed on isolated molecules, representing the gas phase, and the results are often compared with experimental data from X-ray crystallography to assess the influence of the crystalline environment. aun.edu.eg

One of the primary applications of quantum chemical calculations is the determination of a molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement. The optimized structure provides detailed parameters such as bond lengths, bond angles, and dihedral angles.

For instance, in a study of a related cyclobutane (B1203170) derivative, 5-(3-methyl-3-phenylcyclobutyl)-N-phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine, theoretical calculations using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d) basis set were performed. researchgate.net The results showed that the B3LYP method provided a geometry that was in better agreement with experimental X-ray diffraction data than the HF method. researchgate.net Such studies validate the computational models and allow for a detailed analysis of the molecular framework.

Below is a representative table illustrating the kind of data obtained from such a comparative analysis.

| Parameter | Experimental (X-ray) | Theoretical (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length (Å) C1-C2 | 1.550 | 1.562 |

| Bond Length (Å) C2-C3 | 1.545 | 1.558 |

| Bond Angle (°) C1-C2-C3 | 88.5 | 88.1 |

| Dihedral Angle (°) H1-C1-C2-H2 | -25.0 | -24.5 |

Note: The data in this table is illustrative and based on findings for an analogous compound to demonstrate the type of information generated. researchgate.net

Molecules with rotatable bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For flexible molecules like N-methyl-3-phenylcyclobutan-1-amine, with its phenyl and methyl-amino groups attached to the cyclobutane ring, several conformations are possible.

Computational methods, such as potential energy surface (PES) scans performed using DFT, can map the energy changes as a function of specific dihedral angles. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and transition states. Studies on similar structures have shown that even molecules with seemingly free rotation can have preferred orientations with low energy barriers. pleiades.online For amines, pyramidal or nitrogen inversion is another important conformational process that can be studied computationally. libretexts.org

The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. wikipedia.org

In the computational study of an analogous cyclobutyl compound, molecular orbitals and the molecular electrostatic potential were calculated using both HF and B3LYP methods to understand the electronic characteristics and reactive sites of the molecule. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The data in this table is representative of typical values obtained for organic molecules through DFT calculations.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the crystalline material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov

Hydrogen bonds are strong, directional interactions that often dominate crystal packing. In amine-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor, and if it is a primary or secondary amine, the N-H group can act as a donor. libretexts.orgchemguide.co.uk

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···N | 0.85 | 1.90 | 2.75 | 170 |

| N-H···O | 0.86 | 2.10 | 2.85 | 145 |

Note: This table contains representative hydrogen bond parameters based on data for analogous structures. nih.gov

Weaker interactions, such as C-H…π contacts, also play a significant role in the cohesion of molecular crystals. These interactions occur between a C-H bond and the electron cloud of a π-system, such as a phenyl ring.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 43.0 |

| C···H | 18.0 |

| O···H | 17.0 |

| N···H | 6.0 |

| Other | 16.0 |

Note: Data is from a Hirshfeld analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. nih.gov

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult or impossible to determine through experimental means alone. For a molecule such as this compound, computational methods can be applied to investigate a variety of reaction pathways, including its synthesis, potential metabolic transformations, and its interaction with biological targets. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a favorable balance between computational cost and accuracy.

Investigation of Synthetic Pathways

The synthesis of substituted cyclobutanes like this compound can be challenging due to the inherent strain of the four-membered ring. acs.org Computational studies, particularly using DFT, are crucial for understanding the mechanisms of reactions that form cyclobutane rings and for predicting stereochemical outcomes. acs.org

One method for forming cyclobutane structures is the contraction of pyrrolidines. DFT calculations have been employed to unveil the mechanism of this stereospecific synthesis. acs.org These studies have shown that the rate-determining step is the simultaneous cleavage of two carbon-nitrogen bonds, leading to the release of dinitrogen (N₂) and the formation of a 1,4-biradical intermediate. acs.org The stereoretentive nature of this reaction has been rationalized by the higher energy barrier for the rotation of the radical centers compared to the barrier for cyclization. acs.org

To provide more detailed insight into the synthesis of cyclobutane derivatives, computational analysis can be used to compare the activation energies for different substrates. For example, DFT calculations have been used to determine the activation energies for the rate-determining step in the synthesis of cyclobutanes from various pyrrolidine (B122466) derivatives. acs.org

| Substituent (R) | Experimental Yield (%) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 2-Cl | 88 | 17.7 |

| H | 58 | 17.3 |

| 4-MeO | 10 | 16.9 |

This table is based on data from DFT calculations on the contraction of pyrrolidines to form cyclobutanes. The data illustrates how computational chemistry can rationalize experimental observations, such as the lower yields for electron-rich arenes not being explained by the activation barriers alone. acs.org

Metabolic and Degradation Pathways

Computational chemistry is also extensively used to model the metabolic fate of amine-containing compounds. For this compound, two likely sites for metabolic transformation are the N-methyl group and the benzylic position of the phenyl ring.

N-Dealkylation:

The removal of an N-alkyl group is a common metabolic pathway for many pharmaceutical compounds. mdpi.com Computational studies can model the mechanism of enzyme-catalyzed N-dealkylation reactions. mdpi.com For tertiary amines, this can proceed via the formation of an N-oxide, which then undergoes a Polonovski-type reaction. nih.gov Mechanistic studies have suggested that for some reactions, a Ru(II) complex reacts with an oxidant to form a Ru(IV)=O species, which is key to the N-demethylation process. mdpi.com

Benzylic Hydroxylation:

The benzylic carbon of the phenyl group is another potential site for oxidation. Computational studies, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can elucidate the mechanism of benzylic hydroxylation by enzymes like cytochrome P450. These studies can model the entire catalytic cycle, from the binding of the substrate to the active site to the final product release.

For example, in studies of similar enzymatic reactions, DFT calculations have been used to model the reaction of an Fe(IV)=O intermediate with the substrate. nih.govacs.org These calculations can determine the energy barriers for different potential reaction pathways, such as hydroxylation at the benzylic carbon versus an electrophilic attack on the aromatic ring. nih.govacs.org Such studies have highlighted the critical role of specific amino acid residues in the enzyme's active site in directing the regioselectivity of the reaction. nih.govacs.org

| Reaction Type | Computational Method | Key Findings | References |

|---|---|---|---|

| N-Demethylation | DFT | Investigation of reaction intermediates, such as N-oxides, and the role of metal-oxo species in catalyzing the reaction. | mdpi.comnih.gov |

| Benzylic Hydroxylation | QM/MM, DFT | Modeling of the enzyme active site and substrate binding. Calculation of energy barriers for competing reaction pathways to determine regioselectivity. | nih.govacs.org |

| Aromatic Hydroxylation | DFT | Comparison of radical mechanisms versus oxygen insertion mechanisms for the hydroxylation of a benzene (B151609) ring. | rsc.org |

This table summarizes the application of computational methods to study potential metabolic pathways for a molecule with the structural features of this compound.

Interaction with Biological Targets

As this compound is a monoamine reuptake inhibitor, computational methods are vital for understanding its interaction with monoamine transporters (MATs). wikipedia.org Molecular dynamics (MD) simulations and docking studies are used to predict the binding mode of inhibitors to their target proteins. acs.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity and selectivity of the inhibitor. acs.org

By calculating the binding free energies of a ligand to different transporters (e.g., dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters), computational studies can help to rationalize the inhibitor's pharmacological profile. acs.org Furthermore, these computational approaches can guide the design of new analogues with improved potency and selectivity. mdpi.com

Molecular Interactions and Mechanistic Insights Excluding in Vivo Pharmacological Mechanisms

Enzyme-Mediated Transformations (In Vitro/Mechanistic Studies)

The metabolism of xenobiotics, including alkyl amines like N-methyl-3-phenylcyclobutan-1-amine, is a critical area of study. The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the biotransformation of such compounds. As a secondary alkyl amine, this compound is predicted to undergo several key metabolic reactions.

The metabolism of alkyl amine-containing drugs by cytochrome P450 enzymes can lead to the formation of metabolic-intermediate (MI) complexes. wipo.intgoogleapis.com This process is a significant cause of time-dependent inhibition (TDI) of P450 enzymes. wipo.int MI complexes are formed when a metabolite, often a nitrosoalkane, binds quasi-irreversibly to the ferrous heme iron within the P450 active site. nih.govastx.com This binding results in a characteristic spectral absorbance peak at approximately 455 nm. wipo.int

The formation of these complexes is a multi-step process initiated by the oxidation of the amine. wipo.intnih.gov For secondary amines, this can proceed through different pathways, ultimately leading to a reactive intermediate that forms the stable complex with the enzyme. wipo.intgoogleapis.com This mechanism-based inhibition (MBI) is a serious concern in drug development as it can lead to significant drug-drug interactions. nih.govnih.gov

Table 1: Key Concepts in P450-Mediated MI Complex Formation

| Concept | Description | Significance |

|---|---|---|

| Metabolic-Intermediate (MI) Complex | A stable, quasi-irreversible complex formed between a reactive metabolite and the heme iron of a cytochrome P450 enzyme. wipo.intnih.gov | Leads to time-dependent inhibition (TDI) of the enzyme, potentially causing drug-drug interactions. wipo.int |

| Time-Dependent Inhibition (TDI) | A form of enzyme inhibition where the inhibitory effect increases with the duration of exposure of the enzyme to the inhibitor. wipo.int | Can be difficult to predict and may lead to unexpected clinical outcomes. |

| Mechanism-Based Inhibition (MBI) | Inhibition that occurs when an enzyme metabolically activates a substrate into a reactive species that inactivates the enzyme. nih.govnih.gov | A specific type of TDI that involves covalent or quasi-irreversible binding. nih.gov |

| Soret Absorbance | A characteristic peak in the absorption spectrum of heme-containing proteins. A shift to ~455 nm indicates MI complex formation. wipo.intgoogleapis.com | Used experimentally to detect and quantify the formation of MI complexes. |

This interactive table summarizes the primary concepts related to the formation of metabolic-intermediate complexes with cytochrome P450 enzymes.

For secondary alkyl amines such as this compound, two primary metabolic pathways compete: N-dealkylation and N-hydroxylation. wipo.intgoogleapis.com

N-Dealkylation: This pathway involves the CYP450-catalyzed hydroxylation of the carbon atom alpha to the nitrogen, which is an unstable intermediate. nih.govuni.lu This intermediate then spontaneously cleaves, resulting in a primary amine and an aldehyde. nih.govuni.lu In the case of this compound, N-demethylation would yield 3-phenylcyclobutan-1-amine (B2358703) and formaldehyde (B43269). N-dealkylation has been extensively studied. wipo.intnih.gov

N-Hydroxylation: This pathway involves the direct oxidation of the nitrogen atom to form a secondary hydroxylamine (B1172632). wipo.intwipo.int This pathway has received less attention but is crucial as the resulting hydroxylamine is often a key precursor to the reactive species that forms MI complexes. wipo.int Studies on other secondary amines have shown that N-hydroxylation can be a major pathway leading to MI complex formation. wipo.int

The ratio between these two pathways can vary significantly depending on the specific substrate and the P450 isoenzyme involved. wipo.int For instance, studies with other secondary amines have demonstrated that the N-hydroxylation pathway is the predominant route leading to MI complex formation, while the primary amine product from N-dealkylation can act as a competitive inhibitor of this process. wipo.int

Table 2: Competing Metabolic Pathways for Secondary Amines

| Pathway | Initial Step | Resulting Metabolites | Role in MI Complex Formation |

|---|---|---|---|

| N-Dealkylation | Hydroxylation of α-carbon nih.govuni.lu | Primary amine, Aldehyde nih.govuni.lu | The primary amine product can inhibit MI complex formation. wipo.int |

| N-Hydroxylation | Direct oxidation of nitrogen wipo.intwipo.int | Secondary hydroxylamine wipo.int | The hydroxylamine is a key intermediate leading to the reactive species for MI complex formation. wipo.int |

This interactive table compares the two main initial metabolic pathways for secondary amines mediated by cytochrome P450.

The formation of a nitrosoalkane metabolite is a critical step in the mechanism-based inhibition of CYP enzymes by many amines. googleapis.comnih.govnih.gov This process typically follows the N-hydroxylation of the amine. The secondary hydroxylamine metabolite undergoes further oxidation by P450 to form a nitrone, which can then be oxidized again to generate the highly reactive nitrosoalkane intermediate. wipo.intgoogleapis.com

Applications in Chemical Biology and Drug Discovery Research

Scaffold Design for Bioactive Molecules

The design of novel bioactive molecules frequently relies on the use of core structures, or scaffolds, that can be chemically modified to optimize interactions with biological targets. The cyclobutane (B1203170) and amine moieties are both well-established and significant components in the medicinal chemist's toolkit.

Cyclobutane Ring Systems as Core Structures in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized in medicinal chemistry for the development of new therapeutic agents. ru.nlexlibrisgroup.com Its incorporation into drug candidates is driven by a unique combination of structural and chemical properties. nih.govnih.gov Unlike more flexible acyclic or larger cyclic systems, the cyclobutane ring has a rigid, puckered conformation. pharmablock.com This conformational restriction can be advantageous, as it minimizes the entropic penalty upon binding to a biological target and can lock a molecule into its most active conformation. ru.nllifechemicals.com

The three-dimensional nature of the cyclobutane ring offers distinct opportunities for creating unique molecular shapes that can fit into specific protein binding pockets. exlibrisgroup.comnih.gov It can serve as an isostere for other chemical groups, for instance, replacing a double bond to prevent cis/trans-isomerization or substituting larger cyclic systems. ru.nlnih.gov This can lead to improvements in a compound's metabolic stability, potency, and selectivity. pharmablock.com The introduction of a cyclobutane fragment has been shown to enhance the biological activity of certain compounds, including antifungal and antibacterial agents. lifechemicals.com

Several marketed drugs incorporate the cyclobutane motif, demonstrating its clinical relevance. Examples include the anticancer agent Carboplatin, the hepatitis C protease inhibitor Boceprevir, and the androgen receptor antagonist Apalutamide. pharmablock.comlifechemicals.com In the case of Boceprevir, the cyclobutane-containing analogue proved significantly more potent than its cyclopropyl and cyclopentyl counterparts. pharmablock.com These successes highlight the value of the cyclobutane scaffold in addressing various therapeutic areas, from oncology to infectious diseases. ru.nlliskonchem.com

| Drug Name | Therapeutic Area | Role of Cyclobutane Ring |

|---|---|---|

| Carboplatin | Oncology | Part of the dicarboxylate leaving group, modulating reactivity and reducing toxicity compared to cisplatin. lifechemicals.comru.nl |

| Boceprevir | Antiviral (Hepatitis C) | Component of the P1 region, contributing to enhanced potency against the NS3/4A protease. pharmablock.comlifechemicals.com |

| Apalutamide | Oncology (Prostate Cancer) | Forms a spirocyclic scaffold that contributes to antagonist activity at the androgen receptor. pharmablock.com |

| Nalbuphine | Analgesic | Part of the core structure of this semisynthetic opioid. lifechemicals.com |

Amine Functionality in Medicinal Chemistry Scaffolds

The amine functional group is one of the most common functionalities found in drug molecules. auburn.edu Its prevalence is due to its versatile chemical properties, particularly its basicity and ability to participate in hydrogen bonding. stereoelectronics.orgdrugdiscoverytrends.com The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, while primary and secondary amines can also serve as hydrogen bond donors. stereoelectronics.org These interactions are fundamental to the specific binding of a drug to its biological target, such as an enzyme or receptor.

The basicity of the amine group means that it is often protonated at physiological pH, forming a cationic ammonium (B1175870) salt. auburn.edu This positive charge can be crucial for forming strong ionic interactions with negatively charged residues, such as carboxylate groups, in a protein's active site. stereoelectronics.org Furthermore, converting an amine drug into a salt form, typically a hydrochloride or sulfate, is a common strategy to increase water solubility, which is essential for many drug administration routes. oit.edu

Amines serve as key building blocks in the synthesis of a vast array of pharmaceuticals, including antihistamines, antidepressants, analgesics, and antibiotics. diplomatacomercial.comvedantu.comwikipedia.orgwhamine.com The specific classification of an amine (primary, secondary, or tertiary) influences its reactivity and properties, allowing chemists to fine-tune the characteristics of a drug molecule to improve its efficacy, solubility, and pharmacokinetic profile. diplomatacomercial.com

Potential in Targeting Specific Biological Pathways (Preclinical Research Avenues)

The combination of the cyclobutane scaffold and the amine functionality in N-methyl-3-phenylcyclobutan-1-amine suggests its potential for interacting with various biological targets. Preclinical research could explore its utility in several therapeutic areas.

Modulation of Lipase Activity for Therapeutic Development

Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats. nih.gov The inhibition of this enzyme is a validated therapeutic strategy for managing obesity, as it reduces the absorption of calories from fat. nih.govresearchgate.net The approved anti-obesity drug Orlistat, for example, is a potent inhibitor of gastric and pancreatic lipases. nih.gov Research into new lipase inhibitors often focuses on natural products and synthetic compounds. researchgate.net Compounds that have shown promise as lipase inhibitors belong to diverse chemical classes, including alkaloids, polyphenols, and terpenoids. nih.gov The structural features of this compound, particularly its lipophilic phenyl and cyclobutane groups, suggest it could potentially fit into the hydrophobic active site of pancreatic lipase, disrupting its function.

Inhibition of Kinase Activity in Oncology Research

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling cell growth, proliferation, and differentiation. nih.goved.ac.uk Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. ed.ac.uknih.gov The development of small molecule kinase inhibitors has led to numerous successful cancer therapies. nih.gov

The cyclobutane scaffold has been explored in the context of kinase inhibition. For instance, certain cyclobutane and methylcyclobutane derivatives have been investigated as Janus kinase (JAK) inhibitors, which are relevant for treating inflammatory disorders and cancers. google.com The rigid nature of the cyclobutane ring can help position other functional groups for optimal interaction with the ATP-binding pocket of a kinase. The anilino-pyrimidine core, a common feature in many kinase inhibitors, demonstrates the importance of specific nitrogen-containing heterocyclic systems in this field. nih.gov The N-phenyl group on the cyclobutane ring of this compound could potentially mimic parts of these established kinase-binding motifs, suggesting a possible, albeit speculative, role in oncology research.

Antiviral Research Applications (e.g., Hepatitis C Virus Assembly, Alphaviruses)

The development of direct-acting antivirals has revolutionized the treatment of many viral diseases. nih.gov Cyclobutane-containing nucleoside analogues have been synthesized and evaluated for antiviral activity against a range of viruses, including herpesviruses, though with varying success. nih.govtandfonline.com

Hepatitis C Virus (HCV) Assembly: The life cycle of HCV involves several stages, including the assembly of new viral particles, which is a potential target for antiviral drugs. nih.govpatsnap.com Key viral proteins involved in this process include the core protein and NS5A. asm.orgmedscape.comasm.org Inhibiting the function of these proteins or their interaction with host factors can block the production of infectious virions. asm.org As demonstrated by Boceprevir, a cyclobutane-containing compound can effectively inhibit an HCV protease, highlighting the utility of this scaffold in targeting HCV proteins. pharmablock.comlifechemicals.com The rigid structure of this compound could serve as a platform for designing molecules that interfere with the protein-protein or protein-RNA interactions necessary for HCV assembly.

Alphaviruses: Alphaviruses, such as Chikungunya virus (CHIKV), are transmitted by mosquitoes and can cause significant human disease. researchgate.net There is a need for effective antiviral therapies to treat these infections. nih.gov The alphavirus life cycle presents multiple targets for small molecule inhibitors, including viral entry, RNA replication, and the processing of viral polyproteins by proteases like nsP2. nih.govacs.orgnih.gov The development of inhibitors targeting these viral components is an active area of research. nih.govmdpi.com The cyclobutane scaffold could be incorporated into novel chemical structures aimed at inhibiting these essential viral processes.

| Compound Name |

|---|

| This compound |

| Carboplatin |

| Boceprevir |

| Apalutamide |

| Nalbuphine |

| Orlistat |

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal, Antitubercular)

While direct antimicrobial studies on this compound are not extensively documented in publicly available research, significant findings have been reported for structurally related compounds, particularly within the class of phenylcyclobutane carboxamides. Research into these related structures provides valuable insights into the potential antimicrobial applications of the phenylcyclobutane scaffold.

Notably, a high-throughput screening of approximately 100,000 compounds identified a phenylcyclobutane carboxamide derivative as a potent inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net This discovery has spurred further investigation into this class of compounds for its potential in developing new antitubercular agents. nih.govresearchgate.net

In addition to this antitubercular activity, other research has explored derivatives of the phenylcyclobutane core for broader antimicrobial properties. For instance, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized and tested for their antimicrobial effects. nih.gov Several of these compounds demonstrated significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. nih.gov Another study focused on thiazolylhydrazone derivatives that incorporate a 3-substituted cyclobutane ring, which were evaluated for their antibacterial and antifungal properties. researchgate.net

These findings, particularly the antitubercular activity of phenylcyclobutane carboxamides, underscore the potential of the this compound structure as a basis for the development of novel antimicrobial agents.

Table 1: Antimicrobial Activity of Phenylcyclobutane Derivatives

| Compound Class | Test Organism | Type of Activity | Reference |

|---|---|---|---|

| Phenylcyclobutane Carboxamides | Mycobacterium tuberculosis | Antitubercular | nih.govresearchgate.net |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | Candida albicans | Antifungal | nih.gov |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | Staphylococcus aureus | Antibacterial | nih.gov |

| Thiazolylhydrazone derivatives with a cyclobutane ring | Various bacteria and fungi | Antibacterial, Antifungal | researchgate.net |

Research into Resistance Mechanisms

Research into the mechanisms of resistance to phenylcyclobutane derivatives has been closely linked to their antitubercular applications. For the phenylcyclobutane carboxamides identified as inhibitors of Mycobacterium tuberculosis, studies have pinpointed the likely target and the mechanism of resistance. nih.govresearchgate.net

Evidence strongly suggests that the mycobacterial membrane protein Large 3 (MmpL3) is the primary target of these compounds. nih.govresearchgate.net MmpL3 is an essential transporter protein in M. tuberculosis, responsible for exporting mycolic acid precursors, which are crucial components of the mycobacterial cell wall. patsnap.comacs.org By inhibiting MmpL3, phenylcyclobutane carboxamides disrupt the formation of this protective outer layer, leading to bacterial cell death. patsnap.com

Crucially, strains of M. tuberculosis that exhibit resistance to phenylcyclobutane carboxamides have been found to possess mutations in the gene that codes for MmpL3. nih.govresearchgate.net This finding provides strong evidence that alterations in the MmpL3 protein are the primary mechanism of resistance. nih.govnih.gov Further studies have shown that the presence of multiple mutations within the MmpL3 protein can lead to increased levels and a broader spectrum of resistance to various MmpL3 inhibitors, not just the phenylcyclobutane class. nih.gov This highlights MmpL3 as a key player in the development of drug resistance in M. tuberculosis. nih.gov

Future Directions and Emerging Research Areas

Development of Advanced Synthetic Methodologies for Cyclobutane (B1203170) Scaffolds

The construction of polysubstituted cyclobutane rings, such as the one found in N-methyl-3-phenylcyclobutan-1-amine, remains a significant synthetic challenge due to factors like ring strain and stereochemical complexity. calstate.edu Emerging research focuses on developing more efficient, selective, and scalable methods to overcome these hurdles.

Key areas of development include:

Photocatalytic [2+2] Cycloadditions: Visible-light photocatalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. researchgate.net This method allows for the synthesis of highly substituted cyclobutanes by reacting components like styrenes and cinnamates in the presence of a photocatalyst. researchgate.net This approach offers excellent functional group tolerance and can be used to create complex, densely functionalized cyclobutane scaffolds. researchgate.netacs.org

Strain-Release Reactions: The inherent ring strain in systems like bicyclo[1.1.0]butanes (BCBs) can be harnessed to drive the synthesis of functionalized cyclobutanes. dp.technih.gov Recent protocols involving photoredox catalysis enable the regioselective difunctionalization of BCBs, providing rapid access to polysubstituted cyclobutane structures, including non-natural amino acid scaffolds. nih.gov

Domino and Cascade Reactions: One-pot domino processes, such as those starting from N-vinyl β-lactams, can produce highly substituted aminocyclobutanes with high diastereoselectivity. nih.gov Similarly, photoredox-catalyzed cascade reactions combine strain-release with rearrangements to efficiently assemble complex cyclobutane products. nih.gov

Continuous Flow Synthesis: To address challenges of scalability and reaction time, continuous flow reactors are being employed for reactions like [2+2] photopolymerizations. nih.gov This technology can lead to increased molecular weight and narrower dispersity in shorter reaction times compared to traditional batch methods, highlighting a path toward industrial-scale production. nih.gov

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Uses visible light and a photocatalyst to form the cyclobutane ring from two olefin precursors. researchgate.netacs.org | Mild reaction conditions, high functional group tolerance, good stereocontrol. researchgate.netacs.org | Requires specific chromophores in substrates; catalyst cost and removal. |

| Strain-Release Synthesis | Utilizes the high ring-strain energy of precursors like bicyclo[1.1.0]butanes (BCBs) to drive functionalization. dp.technih.gov | Access to densely substituted cyclobutanes, atom-economic, formation of unique scaffolds. dp.technih.gov | Availability and stability of strained starting materials. nih.gov |

| Domino/Cascade Reactions | A sequence of intramolecular reactions occurs in a single step to form complex fused-ring systems. nih.govnih.gov | High efficiency (one-pot), increased molecular complexity, high diastereoselectivity. nih.gov | Complex reaction optimization, potential for side products. |

| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor, often a microreactor, for the reaction to occur. nih.gov | Scalability, improved safety, precise control over reaction parameters, reduced reaction times. nih.gov | Initial equipment setup cost, potential for channel clogging. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: ML algorithms can be trained on large datasets to predict the physicochemical and biological properties of molecules, such as activity, toxicity, and pharmacokinetics (ADMET). iscientific.orgmdpi.com This allows for the in silico screening of virtual libraries of derivatives of the core scaffold, prioritizing which compounds to synthesize.

Generative Models for De Novo Design: Deep learning techniques, particularly generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. nih.gov Tools such as AIScaffold and ScaffoldGPT can perform scaffold hopping or diversification, generating novel structures that retain key pharmacophoric features while exploring new chemical space. acs.orgarxiv.org These models can be tailored to generate molecules with a focus on specific scaffolds or desired target properties. nih.gov

Structure-Based Design: For a given biological target, AI can analyze the 3D structure of the binding site to design or optimize ligands. nih.gov This involves predicting binding poses and affinities, helping to refine the structure of a compound like this compound to maximize its interaction with a target protein. nih.gov

| AI/ML Application | Description | Potential Impact on Cyclobutane Scaffolds |

|---|---|---|

| Property Prediction (QSAR/QSPR) | Models that learn the relationship between chemical structure and properties (e.g., biological activity, toxicity). mdpi.comresearchgate.net | Rapidly screen virtual libraries of this compound derivatives to prioritize candidates with optimal predicted properties. |

| Generative Chemistry | Algorithms that generate novel molecular structures, either from scratch or by modifying existing scaffolds. nih.govcreative-diagnostics.com | Discover novel, synthetically accessible cyclobutane-containing molecules with improved therapeutic profiles through scaffold hopping or diversification. acs.org |

| Reaction & Synthesis Prediction | AI tools that predict the outcome of chemical reactions or propose entire synthetic routes for a target molecule. elsevier.com | Accelerate the development of efficient synthetic pathways for complex cyclobutane derivatives. |

| 3D-Based Drug Design | Utilizes the 3D structure of a target protein to design molecules with high binding affinity and selectivity. nih.gov | Optimize the stereochemistry and substitution pattern of the 3-phenylcyclobutan-1-amine (B2358703) core for enhanced interaction with specific biological targets. |

Novel Therapeutic Target Identification through Cyclobutane Scaffolds

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for exploring new biological targets. nih.gov Unlike flat aromatic rings, cyclobutanes can project substituents into space in well-defined vectors, potentially enabling highly specific interactions with protein binding sites. nih.gov

The exploration of this compound and its analogs could lead to the identification of novel therapeutic targets. Cyclobutane-containing molecules have already shown activity against a range of targets. nih.govlifechemicals.com For instance, derivatives have been developed as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target for Alzheimer's disease. nih.gov The scaffold is also present in drugs targeting cancers and inflammatory conditions. calstate.edulifechemicals.com By creating and screening libraries based on the 3-phenylcyclobutan-1-amine core, researchers can engage in "scaffold-hopping" to identify compounds with novel biological activities, thereby uncovering new protein targets or pathways implicated in disease. nih.gov

| Compound/Class | Therapeutic Target | Associated Disease Area | Reference |

|---|---|---|---|

| Carboplatin | DNA | Cancer (Ovarian, Lung, etc.) | lifechemicals.com |

| Abrocitinib | Janus kinase 1 (JAK1) | Atopic Dermatitis (Eczema) | calstate.edu |

| BACE1 Inhibitors | β-secretase 1 (BACE1) | Alzheimer's Disease | nih.gov |

| Aminocyclobutane Derivatives | Mycobacterium tuberculosis targets | Tuberculosis | nih.gov |

Development of Advanced Analytical Techniques for Complex Chemical Systems

The synthesis of this compound can result in a complex mixture of stereoisomers, including cis and trans diastereomers, each of which exists as a pair of enantiomers. masterorganicchemistry.com The separation and characterization of these individual isomers are critical, as they can have vastly different biological activities. Future research will rely on and contribute to the development of more powerful analytical techniques.

Advanced Chiral Chromatography: High-performance liquid chromatography (HPLC) using novel chiral stationary phases (CSPs) remains a cornerstone for separating enantiomers. mdpi.comchromatographyonline.com Future developments will likely focus on creating CSPs with broader applicability and higher efficiency. Supercritical fluid chromatography (SFC) is also gaining prominence as a green and efficient alternative for chiral separations. mdpi.com

Chiral Derivatization for Enhanced Detection: For techniques like mass spectrometry (MS), which cannot inherently distinguish between enantiomers, chiral derivatizing agents (CDAs) are employed. nih.gov These reagents react with the amine enantiomers to form diastereomers that can be separated and detected. Research is focused on developing new CDAs that improve sensitivity, chromatographic resolution, and specificity in MS/MS detection, which is crucial for chiral metabolomics and analyzing complex biological samples. nih.gov

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) spectroscopy are being used in dynamic sensing assays. nsf.gov By reacting a chiral amine with a sensor molecule, a measurable CD signal can be generated, allowing for the determination of enantiomeric excess in a sample. nsf.gov

The analysis of such complex chemical systems, often involving trace amounts in complex matrices, drives the need for methods that are not only selective but also highly sensitive and robust. nih.gov

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. mdpi.comchromatographyonline.com | Preparative or analytical separation of all four stereoisomers from the reaction mixture. |

| LC-MS with Chiral Derivatization | Enantiomers are converted to diastereomers with a chiral derivatizing agent, which can then be separated by standard LC and detected by MS. nih.gov | Quantification of individual stereoisomers in complex matrices like biological fluids. |

| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration of enantiomers in the presence of a chiral selector in the buffer. mdpi.com | High-efficiency separation with very small sample volumes. |

| Chiroptical Sensing | Measurement of optical rotation or circular dichroism after reaction with a chiral sensor to determine enantiomeric excess. nsf.gov | Rapid determination of the enantiomeric purity of a synthesized batch. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-methyl-3-phenylcyclobutan-1-amine, and how can reaction parameters be optimized?

- Answer : Synthesis often involves reductive amination of 3-phenylcyclobutanone with methylamine using hydrogenation catalysts (e.g., Pd/C) in methanol/THF mixtures at 50–80°C. Optimization requires adjusting catalyst loading, solvent polarity, and reaction time. Monitoring via GC-MS or TLC ensures intermediate control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

- Answer : Use ¹H/¹³C NMR to identify cyclobutane ring protons (δ 2.3–3.0 ppm) and methylamine groups. Mass spectrometry (e.g., m/z 175 [M+H]⁺) confirms molecular weight. IR spectroscopy detects N-H stretches (~3300 cm⁻¹). X-ray crystallography resolves stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Conduct reactions in fume hoods, use nitrile gloves/safety goggles, and avoid oxidizing agents. Store in airtight containers under inert gas. For spills, rinse with water and consult SDS guidelines for disposal .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental NMR data and theoretical predictions for this compound?

- Answer : Apply Density Functional Theory (DFT) with solvent models (e.g., PCM) to simulate NMR shifts. Validate using 2D NMR (COSY, NOESY) to assess conformational dynamics. Cross-reference crystallographic data from analogous cyclobutane amines .